molecular formula C10H15NO2 B13632366 1-Amino-3-(3-methoxyphenyl)propan-2-ol

1-Amino-3-(3-methoxyphenyl)propan-2-ol

Cat. No.: B13632366
M. Wt: 181.23 g/mol
InChI Key: WDAQWUSTFZLBOC-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone

Synthetic Routes and Reaction Conditions:

    Aromatic Amination and Alcohol Addition:

    Condensation and Reduction:

Industrial Production Methods: The industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods are optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, often involving halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted amines.

Scientific Research Applications

1-Amino-3-(3-methoxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Amino-3-(3-methoxyphenyl)propan-1-ol
  • 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Comparison:

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-3-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6,9,12H,5,7,11H2,1H3

InChI Key

WDAQWUSTFZLBOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(CN)O

Origin of Product

United States

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